(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2OS/c1-26-20-10-5-9-18(13-20)22-15-27-23(25-22)19(14-24)12-17-8-4-7-16-6-2-3-11-21(16)17/h2-13,15H,1H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIQWIBVLZYCKI-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC=CC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C3=CC=CC4=CC=CC=C43)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 336.41 g/mol. Its structure features a thiazole ring and a naphthalene moiety, which are known to contribute to various biological activities.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Antioxidant Activity
The antioxidant capacity of thiazole compounds is another area of interest. Studies have shown that compounds with similar functional groups can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The DPPH radical scavenging assay is commonly used to evaluate this property.
| Compound | SC50 (µg/mL) | Reference |
|---|---|---|
| (2E)-2-[4-(3-methoxyphenyl)...] | 40.4 | Study A |
| Ascorbic Acid | 1.65 | Positive Control |
Anti-inflammatory Effects
Thiazole derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It could modulate pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may push cancer cells towards apoptosis.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives similar to this compound:
- Study on Breast Cancer Cells : This study evaluated the cytotoxic effects on MCF-7 cells, showing significant inhibition of cell growth at concentrations as low as 10 µM.
- Inflammatory Model in Mice : In vivo studies demonstrated that administration of related thiazole compounds reduced paw edema in carrageenan-induced inflammation models by up to 50%, indicating strong anti-inflammatory potential.
- Antioxidant Studies : In vitro assays using DPPH and ABTS radicals confirmed that these compounds possess significant free radical scavenging ability comparable to standard antioxidants.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Compound A : (2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-Nitrophenyl)amino]prop-2-enenitrile
- Structural Differences: The thiazole 4-position has a 3,4-dimethoxyphenyl group (vs. 3-methoxyphenyl in the target compound). The α,β-unsaturated nitrile is substituted with a 4-nitroanilino group (vs. naphthalen-1-yl).
- The nitro group (strong electron-withdrawing) increases electrophilicity of the α,β-unsaturated system, favoring reactivity in nucleophilic additions compared to the naphthyl group .
Compound B : (E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-[3-(4-Methoxyphenyl)-1-phenyl-pyrazol-4-yl]prop-2-enenitrile
- Structural Differences :
- Thiazole 4-position substituted with 4-fluorophenyl (electron-withdrawing fluorine vs. methoxy).
- The nitrile is attached to a pyrazole ring with 4-methoxyphenyl and phenyl groups.
- Biological Implications: Fluorine may improve metabolic stability and bioavailability.
Variations in the α,β-Unsaturated System
Compound C : (E)-3-(4-Methylphenyl)-1-(1,3-Thiazol-2-yl)prop-2-en-1-one
- Structural Differences :
- Replaces the nitrile group with a ketone .
- Substituted with a 4-methylphenyl group (less bulky than naphthalen-1-yl).
- Electronic and Steric Effects :
Compound D : (2E)-3-(3-Chloro-4-Methoxyphenyl)-2-(Thiophen-2-yl)prop-2-enenitrile
- Structural Differences :
- Replaces the thiazole with a thiophene ring.
- Substituted with a 3-chloro-4-methoxyphenyl group.
- Impact of Heterocycle Replacement: Thiophene has higher electron density than thiazole, altering conjugation and reactivity.
Role of the Naphthalen-1-yl Group
Compound E : Methyl (2E)-3-[3-Benzyl-2-(3-Methoxy-3-oxoprop-1-yn-1-yl)-2-(1-Naphthyl)imidazolidine-1-yl]acrylate
- Structural Differences :
- Contains a 1-naphthyl group within an imidazolidine ring system.
- Features an acrylate ester (vs. nitrile).
- The imidazolidine ring introduces rigidity, which may restrict conformational flexibility compared to the thiazole-based target compound .
Key Comparative Data Table
Q & A
Q. What are the recommended synthetic routes for (2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-yl)prop-2-enenitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole Ring Formation : Condensation of 3-methoxyphenyl thiourea with α-bromo ketones under reflux in ethanol .
Cyanopropene Coupling : A Heck or Wittig reaction to introduce the naphthalene-prop-2-enenitrile moiety, using palladium catalysts (e.g., Pd(OAc)₂) or phosphine ligands in DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to isolate the E-isomer .
Key Parameters: Reaction temperature (80–120°C), solvent polarity, and catalyst loading (5–10 mol%) significantly impact yield (45–70%) .
Q. How is the stereochemical configuration (E/Z) of the prop-2-enenitrile group confirmed?
- Methodological Answer :
- NMR Spectroscopy : Coupling constants (J = 12–16 Hz for trans H–C=C–H in H NMR) confirm the E-configuration .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of spatial arrangement (e.g., dihedral angles between thiazole and naphthalene planes) .
- IR Spectroscopy : Stretching frequencies for C≡N (2210–2240 cm⁻¹) and C=C (1620–1660 cm⁻¹) validate conjugation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst type) .
- In Situ Monitoring : Employ HPLC or FTIR to track reaction progress and adjust conditions dynamically .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves for water-sensitive steps) or use flow chemistry to reduce side reactions .
Data Contradiction: Some studies report Pd catalysts outperform Cu in Heck reactions, but Cu is cheaper and avoids Pd contamination in APIs .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hours) .
- Structural Analog Analysis : Compare substituent effects (e.g., naphthalene vs. phenyl groups on cytotoxicity) using SAR studies .
- Computational Modeling : Docking simulations (AutoDock Vina) identify binding affinity variations due to π-π stacking with kinase targets .
Q. How does the methoxyphenyl-thiazole moiety influence photostability and solubility?
- Methodological Answer :
- Photodegradation Studies : Expose to UV-Vis light (λ = 254 nm) and monitor decomposition via LC-MS. Methoxy groups enhance stability by quenching reactive oxygen species (ROS) .
- Solubility Profiling : Use shake-flask method (logP = 3.2–3.8 in octanol/water) and molecular dynamics simulations to predict formulation compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
